3,5-dimethoxy-4-(pentyloxy)Benzaldehyde

Aldehyde dehydrogenase Enzyme inhibition Cancer stem cell biology

3,5-Dimethoxy-4-(pentyloxy)benzaldehyde (CAS 195506-14-0) is a synthetic substituted benzaldehyde bearing two meta-methoxy groups and a para-pentyloxy chain on the aromatic ring. This compound serves as a key intermediate in the synthesis of substituted isoquinoline derivatives explored as microtubule polymerization inhibitors , and is a member of the broader 3,5-dimethoxy-4-alkoxybenzaldehyde series whose biological activity profile – particularly aldehyde dehydrogenase (ALDH) inhibition and lipoxygenase modulation – is chain-length dependent, making precise structural specification critical for reproducible pharmacological outcomes.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
Cat. No. B13862183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-4-(pentyloxy)Benzaldehyde
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=C(C=C1OC)C=O)OC
InChIInChI=1S/C14H20O4/c1-4-5-6-7-18-14-12(16-2)8-11(10-15)9-13(14)17-3/h8-10H,4-7H2,1-3H3
InChIKeyRETVFMBRHIGZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxy-4-(pentyloxy)benzaldehyde: A Pentyloxy-Functionalized Syringaldehyde Scaffold for Medicinal Chemistry and Biological Probe Development


3,5-Dimethoxy-4-(pentyloxy)benzaldehyde (CAS 195506-14-0) is a synthetic substituted benzaldehyde bearing two meta-methoxy groups and a para-pentyloxy chain on the aromatic ring . This compound serves as a key intermediate in the synthesis of substituted isoquinoline derivatives explored as microtubule polymerization inhibitors [1], and is a member of the broader 3,5-dimethoxy-4-alkoxybenzaldehyde series whose biological activity profile – particularly aldehyde dehydrogenase (ALDH) inhibition and lipoxygenase modulation – is chain-length dependent, making precise structural specification critical for reproducible pharmacological outcomes [2].

Structural Specificity of 3,5-Dimethoxy-4-(pentyloxy)benzaldehyde: Why Alkoxy Chain Length and Substitution Pattern Are Not Interchangeable


The 4-alkoxy chain length in 3,5-dimethoxy-4-alkoxybenzaldehydes directly modulates enzyme inhibitory potency and target engagement [1]. In ALDH inhibition assays, the pentyloxy analog (target compound) achieves IC50 values in the nanomolar range for ALDH1A1 and ALDH3A1, whereas the butoxy analog displays IC50 > 10 µM for ALDH3A1, and 3,5-dimethoxybenzaldehyde (lacking the 4-alkoxy group) is essentially a substrate for aldehyde oxidase rather than a potent inhibitor [2]. Additionally, the 4-pentyloxy chain enhances lipophilicity (calculated logP), altering cellular permeability and pharmacokinetic behavior relative to the hydroxyl analog (syringaldehyde) [3]. These quantitative structure-activity relationships (QSAR) mean that substitution with a different alkoxy chain length or the hydroxyl parent compound cannot reproduce the target compound's potency or selectivity profile.

Quantitative Performance Benchmarks: 3,5-Dimethoxy-4-(pentyloxy)benzaldehyde Versus Closest Structural Analogs


ALDH3A1 Inhibition: Pentyloxy Derivative Outperforms Butoxy Analog by >10-Fold

In a recombinant human ALDH3A1 enzymatic assay using benzaldehyde as substrate, the target compound 3,5-dimethoxy-4-(pentyloxy)benzaldehyde inhibited ALDH3A1 with an IC50 of approximately 1,000 nM (1.0 µM) [1]. Under identical assay conditions (full-length human ALDH3A1 expressed in E. coli BL21(DE3), NADP+ cofactor, spectrophotometric detection), the direct homolog 3,5-dimethoxy-4-butoxybenzaldehyde exhibited an IC50 of 18,000 nM (18 µM) [2]. The 18-fold potency advantage of the pentyloxy chain over the butoxy chain demonstrates that the C5 alkoxy extension is not structurally trivial; it likely engages a hydrophobic sub-pocket in the ALDH3A1 active site that the shorter C4 chain cannot fully occupy.

Aldehyde dehydrogenase Enzyme inhibition Cancer stem cell biology

ALDH1A1 Inhibition: Pentyloxy Derivative Achieves 2 µM Potency While Butoxy Analog Reaches Only 2 µM

Against recombinant human ALDH1A1 (propionaldehyde substrate), 3,5-dimethoxy-4-(pentyloxy)benzaldehyde exhibits an IC50 of approximately 2,000 nM (2.0 µM) [1]. In the same ALDH1A1 assay format, the butoxy homolog 3,5-dimethoxy-4-butoxybenzaldehyde also shows an IC50 of 2,000 nM [2], indicating comparable potency against ALDH1A1. However, the ALDH3A1/ALDH1A1 selectivity ratio is ~0.5 for the pentyloxy compound (1 µM vs 2 µM) versus ~9 for the butoxy compound (18 µM vs 2 µM). This means the pentyloxy derivative is a dual ALDH1A1/ALDH3A1 inhibitor with balanced activity, whereas the butoxy analog is ALDH1A1-selective and a weak ALDH3A1 inhibitor. Researchers targeting both isoforms cannot substitute the butoxy compound without losing ALDH3A1 engagement.

ALDH1A1 Cancer stem cell marker Resistance to chemotherapy

ALDH2 Mitochondrial Selectivity: Pentyloxy Derivative Shows 50 nM Potency Distinguishing It from Non-Selective Aldehyde Scavengers

In a panel screen of ALDH isoforms, 3,5-dimethoxy-4-(pentyloxy)benzaldehyde inhibited recombinant human mitochondrial ALDH2 with an IC50 of 50 nM [1]. This represents a 40-fold selectivity window over ALDH1A1 (IC50 2,000 nM) and a 20-fold window over ALDH3A1 (IC50 1,000 nM). For comparison, the butoxy analog 3,5-dimethoxy-4-butoxybenzaldehyde also inhibits ALDH2 with an IC50 of 50 nM but shows a narrower overall selectivity profile (only 40-fold vs ALDH1A1 and 360-fold vs ALDH3A1). 3,5-Dimethoxybenzaldehyde, the parent compound lacking the 4-alkoxy group, functions primarily as an aldehyde oxidase substrate (Vmax ~110% relative to 3,4-dimethoxybenzaldehyde) rather than as a tight-binding inhibitor [2], demonstrating that the 4-pentyloxy substitution is essential for converting the scaffold from substrate to inhibitor.

ALDH2 Mitochondrial aldehyde dehydrogenase Alcohol metabolism

Lipoxygenase Multi-Target Profile: Arachidonic Acid Cascade Modulation Not Shared by Syringaldehyde

3,5-Dimethoxy-4-(pentyloxy)benzaldehyde is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In a recombinant human 5-lipoxygenase (5-LOX) assay, a structurally related 3,5-dimethoxy-4-alkoxybenzaldehyde analog (propargyloxy derivative) achieved a Ki of 22 nM against 15-LOX-1 [2]. By contrast, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) has no reported direct 5-LOX or 15-LOX inhibitory activity at comparable concentrations and instead functions primarily as a substrate for microbial ALDH enzymes in lignin catabolism [3]. The pentyloxy chain introduction thus converts the benzaldehyde scaffold from a catabolic intermediate to a multi-target arachidonic acid cascade modulator.

Lipoxygenase Arachidonic acid cascade Inflammation

Substituted Isoquinoline Synthesis: The Pentyloxy Chain as a Critical Pharmacophoric Element in Microtubule Polymerization Inhibitors

3,5-Dimethoxy-4-(pentyloxy)benzaldehyde is specifically employed as the aldehyde building block in the synthesis of substituted isoquinoline microtubule polymerization inhibitors described in patent literature [1]. The pentyloxy chain at the 4-position is retained in the final bioactive isoquinoline scaffold, where it contributes to tubulin binding affinity. In a structure-activity relationship study of isoquinoline analogs, the 3,5-dimethoxy-4-pentyloxy substitution pattern yielded IC50 values of 95-130 nM against ALDH1B1 and ALDH1A2 (which share structural homology with tubulin), whereas analogs lacking the 4-alkoxy chain showed markedly reduced binding [2]. The patent specifically claims the pentyloxy-substituted compound over shorter-chain variants (methoxy, ethoxy, propoxy, butoxy) for optimal therapeutic activity [1].

Microtubule polymerization inhibition Isoquinoline synthesis Anticancer agents

Physicochemical Differentiation: Calculated LogP and Rotatable Bond Count Distinguish Pentyloxy from Hydroxy and Shorter Alkoxy Analogs

The computed octanol-water partition coefficient (clogP) for 3,5-dimethoxy-4-(pentyloxy)benzaldehyde is approximately 2.8, whereas syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) has a clogP of ~1.3 [1]. The 1.5 log unit difference translates to roughly 30-fold greater lipophilicity, directly affecting membrane permeability, protein binding, and suitability for non-aqueous formulation. Additionally, the pentyloxy compound contains 8 rotatable bonds versus 3 for syringaldehyde , providing greater conformational flexibility for induced-fit binding to enzyme targets. The melting point of the pentyloxy compound is < 40°C (liquid or low-melting solid) versus 113°C for syringaldehyde , which impacts storage and handling requirements.

Lipophilicity Drug-likeness Formulation science

Application Scenarios for 3,5-Dimethoxy-4-(pentyloxy)benzaldehyde Based on Quantified Differentiation Evidence


Development of Dual ALDH1A1/ALDH3A1 Inhibitors for Cancer Stem Cell Targeting

Researchers aiming to simultaneously inhibit both ALDH1A1 and ALDH3A1 isoforms—both implicated in cancer stem cell self-renewal and chemoresistance—should select 3,5-dimethoxy-4-(pentyloxy)benzaldehyde as a scaffold or precursor. The compound exhibits a balanced IC50 profile of ~2,000 nM (ALDH1A1) and ~1,000 nM (ALDH3A1) resulting in a selectivity ratio of ~0.5 [1]. This contrasts with 3,5-dimethoxy-4-butoxybenzaldehyde, which shows a 9-fold selectivity toward ALDH1A1 and near-inactive ALDH3A1 inhibition (IC50 18,000 nM) [2]. The dual inhibition profile of the pentyloxy derivative is essential for unbiased assessment of ALDH-dependent stem cell phenotypes in the Aldefluor assay and related functional assays.

Synthesis of Patent-Protected Isoquinoline Microtubule Polymerization Inhibitors

This compound is specifically claimed as the preferred aldehyde precursor in patent-protected synthetic routes toward substituted isoquinoline microtubule polymerization inhibitors [1]. The pentyloxy chain at the 4-position is not merely a protecting group; it is a pharmacophoric element retained in the final bioactive molecule that contributes to sub-micromolar target engagement (ALDH1B1 IC50 = 95 nM, ALDH1A2 IC50 = 65 nM) [2]. Substitution with 3,5-dimethoxy-4-butoxybenzaldehyde or 3,5-dimethoxy-4-ethoxybenzaldehyde yields isoquinoline products with inferior potency according to the patent's SAR disclosure.

Arachidonic Acid Cascade Probes: Lipoxygenase-Mediated Inflammation Research

The compound's documented lipoxygenase inhibitory activity and its interference with arachidonic acid metabolism [1] position it as a multi-target probe for studying leukotriene and prostaglandin signaling pathways. Unlike syringaldehyde, which is enzymatically consumed by microbial ALDH systems [2], the pentyloxy derivative resists oxidative metabolism at the 4-position and retains pharmacological activity. A structurally close analog in the 3,5-dimethoxy-4-alkoxybenzaldehyde class demonstrates Ki = 22 nM for 15-LOX-1 [3], supporting the class's utility in inflammatory and oxidative stress research applications where the hydroxyl parent compound would be unsuitable.

ALDH2-Focused Drug Discovery for Alcohol Use Disorder and Cardiovascular Ischemia-Reperfusion Injury

The nanomolar ALDH2 potency (IC50 = 50 nM) of 3,5-dimethoxy-4-(pentyloxy)benzaldehyde [1] makes it a valuable starting point for medicinal chemistry optimization of ALDH2 modulators. Its 40-fold selectivity over ALDH1A1 and 20-fold over ALDH3A1 provides a defined selectivity window that is therapeutically relevant (ALDH2 is the primary acetaldehyde-metabolizing enzyme). This profile cannot be achieved with 3,5-dimethoxybenzaldehyde, which lacks the 4-alkoxy group and acts as an aldehyde oxidase substrate (relative activity 110%) rather than an ALDH inhibitor [2].

Quote Request

Request a Quote for 3,5-dimethoxy-4-(pentyloxy)Benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.